molecular formula C10H6ClNO2 B14154640 5-Chloro-2-phenyloxazole-4-carbaldehyde CAS No. 54644-13-2

5-Chloro-2-phenyloxazole-4-carbaldehyde

Cat. No.: B14154640
CAS No.: 54644-13-2
M. Wt: 207.61 g/mol
InChI Key: SGGNPXOWWKFBAQ-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyloxazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C10H6ClNO2. It features a chloro-substituted oxazole ring fused to a phenyl group and an aldehyde functional group at the fourth position. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-phenyloxazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction. This method uses N-arylglycine as a starting material, which undergoes cyclization and formylation in the presence of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at elevated temperatures (around 100°C) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-phenyloxazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products:

Scientific Research Applications

5-Chloro-2-phenyloxazole-4-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 5-Chloro-2-phenyloxazole-4-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and phenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-2-phenyloxazole-4-carbaldehyde’s unique combination of functional groups (chloro, phenyl, and aldehyde) makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

CAS No.

54644-13-2

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

5-chloro-2-phenyl-1,3-oxazole-4-carbaldehyde

InChI

InChI=1S/C10H6ClNO2/c11-9-8(6-13)12-10(14-9)7-4-2-1-3-5-7/h1-6H

InChI Key

SGGNPXOWWKFBAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)Cl)C=O

Origin of Product

United States

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